molecular formula C22H26N2O4 B5101735 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione

3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5101735
M. Wt: 382.5 g/mol
InChI Key: VCNNFWMSDYLBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as MPPEP, is a compound that has gained attention due to its potential therapeutic applications. MPPEP is an antagonist of the metabotropic glutamate receptor 5 (mGluR5), a receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory. In

Mechanism of Action

3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is an antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory. The binding of glutamate to the mGluR5 receptor activates a signaling cascade that leads to the activation of various intracellular signaling pathways. 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione binds to the allosteric site of the mGluR5 receptor, which prevents the activation of the receptor and the downstream signaling pathways.
Biochemical and Physiological Effects:
3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a neurotransmitter that plays a crucial role in the regulation of synaptic plasticity, learning, and memory. 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been shown to reduce the activation of the extracellular signal-regulated kinase (ERK) pathway, which is a signaling pathway that plays a crucial role in the regulation of synaptic plasticity, learning, and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its specificity for the mGluR5 receptor. 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has a high affinity for the allosteric site of the mGluR5 receptor, which makes it a useful tool for studying the role of the receptor in various physiological processes. However, one of the limitations of using 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One direction is to study the potential use of 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in the treatment of drug addiction and pain. Additionally, further research is needed to understand the long-term effects of 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione on the brain and the body.

Synthesis Methods

The synthesis method of 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves several steps. The first step is the synthesis of 4-methoxyphenethylamine from 4-methoxybenzaldehyde. The second step involves the reaction of 4-propoxyphenylacetic acid with thionyl chloride to form 4-propoxyphenylacetyl chloride. The third step involves the reaction of 4-propoxyphenylacetyl chloride with 4-methoxyphenethylamine to form 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. The final product is purified using column chromatography.

Scientific Research Applications

3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential use in the treatment of drug addiction and pain.

properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-3-14-28-19-10-6-17(7-11-19)24-21(25)15-20(22(24)26)23-13-12-16-4-8-18(27-2)9-5-16/h4-11,20,23H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNNFWMSDYLBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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